![molecular formula C8H11N B2397415 6-Ethynyl-1-azaspiro[3.3]heptane CAS No. 2287287-60-7](/img/structure/B2397415.png)

6-Ethynyl-1-azaspiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

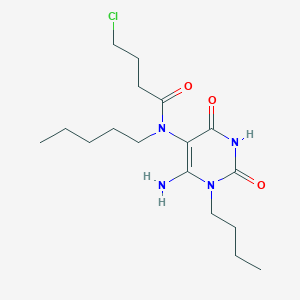

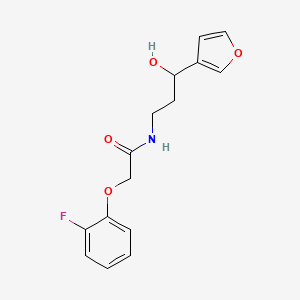

6-Ethynyl-1-azaspiro[3.3]heptane is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which includes this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The subsequent reduction of the spirocyclic β-lactam with alane produces 1-azaspiro[3.3]heptane .Molecular Structure Analysis

The molecular weight of this compound is 121.18 . The IUPAC name is this compound and the InChI code is 1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 .Chemical Reactions Analysis

The key step in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . This is followed by the reduction of the spirocyclic β-lactam with alane to produce 1-azaspiro[3.3]heptane .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Assessment

The scientific community exhibits significant interest in antioxidants due to their wide-ranging implications in fields such as food engineering, medicine, and pharmacy. Tests like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are crucial for determining antioxidant activity. These tests, based on the transfer of a hydrogen atom or an electron, are fundamental in analyzing the antioxidant capacity of complex samples. The application of chemical methods, alongside electrochemical methods, enriches the understanding of the mechanisms and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).

Pharmaceutical Research with Norbornane Compounds

Norbornanes, closely related to the structural framework of 6-Ethynyl-1-azaspiro[3.3]heptane, have been instrumental in pharmaceutical research. Their distinctive molecular shape and voluminous, bicyclic carbon skeleton make them ideal test molecules for studying structure-activity relationships. This emphasizes the value of these compounds not only as medicaments but also as a key component in drug research, highlighting the significance of structural components like this compound in medicinal chemistry (Buchbauer & Pauzenberger, 1991).

Reaction Pathways in Antioxidant Capacity Assays

Understanding the reaction pathways in antioxidant capacity assays, such as the ABTS•+ radical cation-based assays, is critical for evaluating the antioxidant capacity of substances. This knowledge aids in identifying the specific reactions, such as coupling or oxidation without coupling, which contribute to the total antioxidant capacity of a compound. By delineating these pathways, researchers can assess the specificity and relevance of oxidation products, thereby enhancing the applicability and reliability of these assays in evaluating compounds like this compound (Ilyasov et al., 2020).

Zukünftige Richtungen

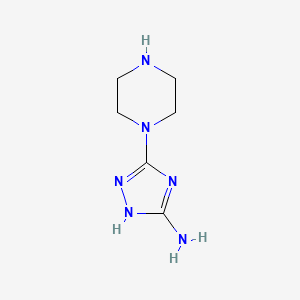

1-Azaspiro[3.3]heptanes, including 6-Ethynyl-1-azaspiro[3.3]heptane, have been synthesized, characterized, and validated biologically as bioisosteres of piperidine . This expands the molecular toolbox for medicinal chemists looking to add diverse motifs to their molecules . The motif has appeared in at least 100 research manuscripts, 500 patents, and 7,000 new compounds . The interest from medicinal chemists in 1-azaspiro[3.3]heptane intermediates is growing .

Wirkmechanismus

Target of Action

6-Ethynyl-1-azaspiro[3.3]heptane is a bioisostere of piperidine . Piperidine is a common moiety found in over 30 approved drugs

Mode of Action

The mode of action of this compound is likely to be similar to that of piperidine-based drugs, given its bioisosteric nature . Bioisosteres often exhibit similar biological activity due to their structural similarity. They interact with their targets in a similar manner, leading to comparable changes in the target’s function .

Biochemical Pathways

Piperidine and its derivatives are known to interact with various biochemical pathways, particularly those involving neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of 6-Ethynyl-1-azaspiro[3The basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , which suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-Ethynyl-1-azaspiro[3As a bioisostere of piperidine, it is reasonable to expect that it may produce similar effects, such as modulating the activity of its target proteins .

Eigenschaften

IUPAC Name |

6-ethynyl-1-azaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGAQMBGPRXXFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC2(C1)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287287-60-7 |

Source

|

| Record name | 6-ethynyl-1-azaspiro[3.3]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)